molecular formula C9H11BrN2O2S B1433010 3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide CAS No. 1394040-73-3

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide

Cat. No. B1433010
M. Wt: 291.17 g/mol
InChI Key: RLRFITOVNDMHBC-UHFFFAOYSA-N
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Description

“3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide” is a chemical compound with the CAS Number: 1394040-73-3 . It has a molecular weight of 291.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2S.BrH/c1-6-4-11-7 (2-3-8 (12)13)5-14-9 (11)10-6;/h4-5H,2-3H2,1H3, (H,12,13);1H . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.17 . It is a powder at room temperature .

Scientific Research Applications

Mesoionic Compound Stability : A study on 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones revealed their potential as novel prodrugs of methimazole. These compounds exhibited stability in acidic solutions and in human serum, highlighting their chemical robustness and potential for further drug development (Coburn, Taylor, & Wright, 1981).

Biological Activities

Analgesic and Anti-inflammatory Activity : Imidazo[2,1-b]thiazolium bromides have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research contributes to understanding the therapeutic potential of imidazo[2,1-b]thiazole derivatives in pain and inflammation management (Chumakov et al., 1999).

Thiazolobenzodiazepines Synthesis : The behavior of tetrahydro‐1,5‐benzodiazepinethiones with aromatic α‐haloketones was studied, resulting in new thiazolobenzodiazepinium bromides and thioate hydrobromides. This research provides insights into the synthesis routes and potential applications of thiazolobenzodiazepines (Jančienė et al., 2008).

Methodological Advances

Palladium-Catalyzed Synthesis : A palladium-catalyzed carbonylative multicomponent synthesis method was developed for functionalized benzimidazothiazoles. This method highlights the versatility of palladium catalysis in constructing complex heterocyclic compounds, which could have broad implications in medicinal chemistry and drug discovery (Veltri et al., 2016).

Ring Transformation Studies : Research on the rearrangement of imidazo[2,1-b][1,3]thiazoles into novel oxadiazol-thiazines demonstrated a unique ring transformation, contributing to the field of organic chemistry and offering new pathways for synthesizing potentially bioactive compounds (Spinelli et al., 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The specific hazard statements and precautionary measures associated with this compound can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S.BrH/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6;/h4-5H,2-3H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRFITOVNDMHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide

CAS RN

1394040-73-3
Record name Imidazo[2,1-b]thiazole-3-propanoic acid, 6-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 2
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 3
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 4
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 5
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide
Reactant of Route 6
Reactant of Route 6
3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide

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